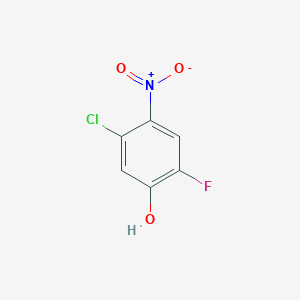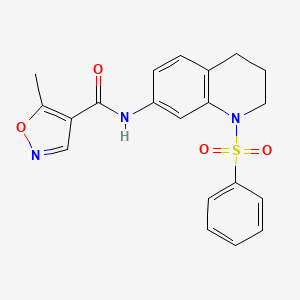
5-甲基-N-(1-(苯磺酰基)-1,2,3,4-四氢喹啉-7-基)异恶唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide is a complex organic compound characterized by its distinct structural elements, including a quinolinyl isoxazole and a phenylsulfonyl group. It has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
科学研究应用
5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide has been investigated for:
Chemistry: : Studying its unique reactivity and potential for further functionalization.
Biology: : Exploring its interactions with biological molecules, such as enzymes or receptors.
Medicine: : Investigating its potential as a therapeutic agent, particularly in the context of anti-inflammatory or anti-cancer activities.
作用机制
Target of Action
Similar compounds have been found to target cancer cells, particularly melanoma cells .
Mode of Action
It is known that similar compounds interact with their targets by inhibiting cell growth and proliferation . This is achieved through the disruption of essential cellular processes, leading to cell death .
Biochemical Pathways
It is likely that the compound interferes with the pathways involved in cell growth and proliferation, leading to the death of cancer cells .
Pharmacokinetics
It is known that similar compounds have been designed to improve cellular permeability, which would enhance their bioavailability .
Result of Action
The compound has been found to have potent to moderate activities against certain cancer cell lines, including B16F1, Colo205, and HepG2 . The most active compound in the series was found to have an IC50 of 0.079 µM against B16F1, which is comparable to the standard drug Doxorubicin .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide involves several key steps:
Formation of the Quinoline Ring: : This can be achieved through cyclization reactions using appropriate starting materials.
Introduction of the Phenylsulfonyl Group: : This is typically introduced through sulfonylation reactions using reagents like phenylsulfonyl chloride.
Isoxazole Ring Formation: : Constructing the isoxazole ring often involves cyclization of an appropriate precursor.
Amide Formation: : This step involves the reaction of the carboxylic acid with an amine to form the carboxamide.
Industrial Production Methods
Industrial production generally scales up these reactions, optimizing conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
化学反应分析
Types of Reactions
5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide can undergo various reactions, including:
Oxidation: : This can affect both the quinoline and isoxazole rings.
Reduction: : Useful in modifying the functional groups attached to the quinoline moiety.
Substitution: : Electrophilic or nucleophilic substitutions can modify the phenylsulfonyl group or the quinoline ring.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Halogens like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products
The products of these reactions vary widely depending on the specific conditions, leading to derivatives that may have altered biological activities or physical properties.
相似化合物的比较
When comparing 5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide with similar compounds:
Uniqueness: : Its combination of a quinoline and isoxazole with a phenylsulfonyl group is unique, providing a distinct set of properties.
Similar Compounds
5-methyl-N-(quinolin-7-yl)isoxazole-4-carboxamide: Lacks the phenylsulfonyl group.
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carboxamide: Lacks the isoxazole ring.
Conclusion
5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide is a compound of significant interest due to its complex structure and diverse potential applications in science and industry. Its preparation, reactivity, and biological effects make it a valuable subject for ongoing research.
属性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-14-18(13-21-27-14)20(24)22-16-10-9-15-6-5-11-23(19(15)12-16)28(25,26)17-7-3-2-4-8-17/h2-4,7-10,12-13H,5-6,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAKJYIHWKCBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
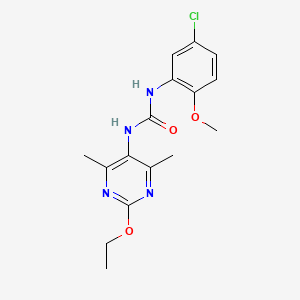
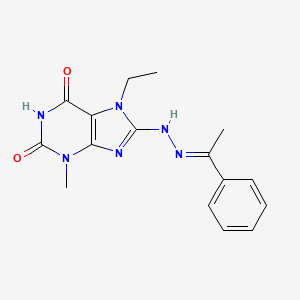
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-2,2-diphenylacetamide](/img/structure/B2495858.png)
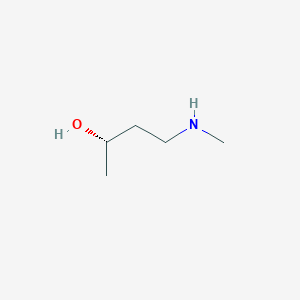
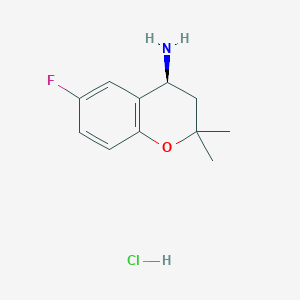
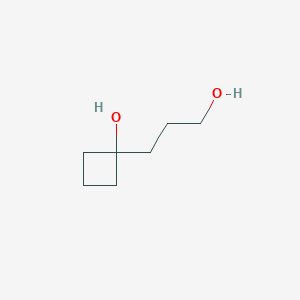

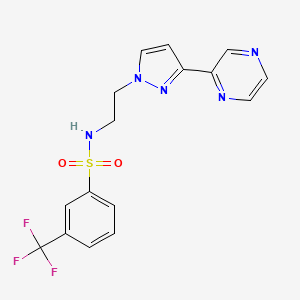

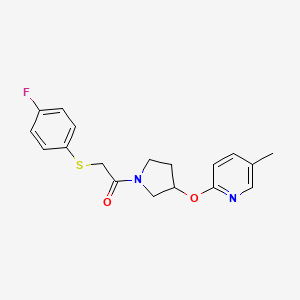
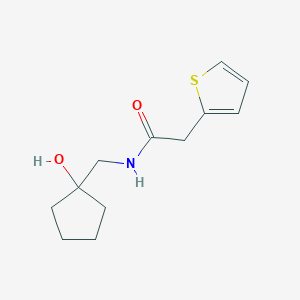
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495874.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorophenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B2495875.png)
